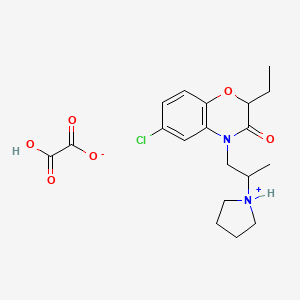
N,N-Bis-(2-(2-hydroxy-5-octylbenzylamino)ethyl)-2-hydroxy-5-octylbenzylamine, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] is a complex organic compound with a unique structure. It is characterized by the presence of calcium ions coordinated with phenolate groups and imine linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] typically involves the reaction of 2-hydroxy-5-octylbenzaldehyde with ethylenediamine to form an imine intermediate. This intermediate is then reacted with calcium ions in the presence of a base to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] undergoes various types of chemical reactions, including:
Oxidation: The phenolate groups can be oxidized to quinones under specific conditions.
Reduction: The imine linkages can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The phenolate groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate temperatures (20-60°C) and in solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenolates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular targets and pathways, including calcium ion transport and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium 2,2’-[[[(2-hydroxyphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-phenolate]
- Calcium 2,2’-[[[(2-hydroxy-5-methylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-methylphenolate]
Uniqueness
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
CAS-Nummer |
68568-82-1 |
|---|---|
Molekularformel |
C49H77CaN3O3 |
Molekulargewicht |
796.2 g/mol |
IUPAC-Name |
calcium;2-[[2-[(2-hydroxy-5-octylphenyl)methyl-[2-[(5-octyl-2-oxidophenyl)methylamino]ethyl]amino]ethylamino]methyl]-4-octylphenolate |
InChI |
InChI=1S/C49H79N3O3.Ca/c1-4-7-10-13-16-19-22-41-25-28-47(53)44(35-41)38-50-31-33-52(40-46-37-43(27-30-49(46)55)24-21-18-15-12-9-6-3)34-32-51-39-45-36-42(26-29-48(45)54)23-20-17-14-11-8-5-2;/h25-30,35-37,50-51,53-55H,4-24,31-34,38-40H2,1-3H3;/q;+2/p-2 |
InChI-Schlüssel |
RWWNWXPUTUJRBY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN(CCNCC2=C(C=CC(=C2)CCCCCCCC)[O-])CC3=C(C=CC(=C3)CCCCCCCC)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


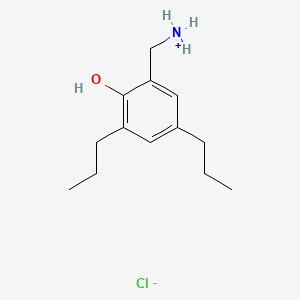
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
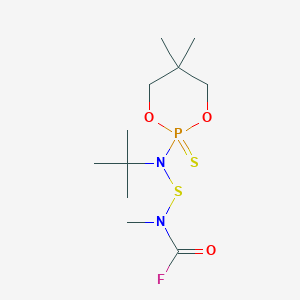
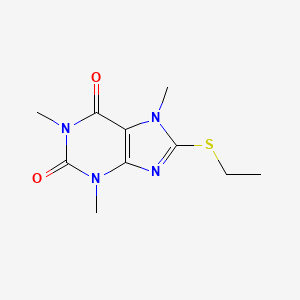
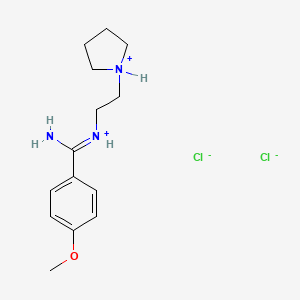
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

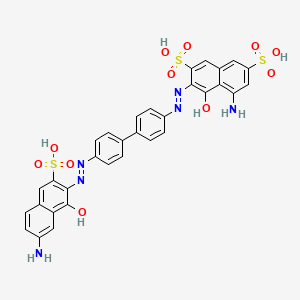

![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
